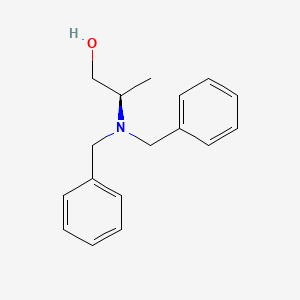

(2R)-2-(Dibenzylamino)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

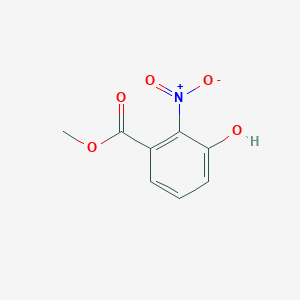

“(2R)-2-(Dibenzylamino)propan-1-ol” is a chemical compound with the CAS Number: 60479-64-3 . It has a molecular weight of 255.36 . This compound is used in scientific research and exhibits properties that make it an ideal candidate for various applications such as drug synthesis, catalysis, and organic chemistry studies.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it is mentioned that this compound is a versatile material used in scientific research. It’s likely used as an intermediate or reagent in various chemical reactions.Molecular Structure Analysis

The molecular formula of “this compound” is C17H21NO . The InChI code is 1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a LogP value of 3.06960, indicating its lipophilicity .Applications De Recherche Scientifique

Synthesis of Complex Molecules

One study focused on the synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers, highlighting the versatility of dibenzylamino compounds in generating complex molecular structures with potential biological activities. The stereochemistry of these compounds was determined using NMR spectroscopy and single crystal X-ray analysis, illustrating the compound's role in constructing stereochemically defined molecules (Jones et al., 2016).

Structural and Spectroscopic Investigations

Another study conducted a comprehensive structural, single-crystal X-ray diffraction (SC-XRD), and spectroscopic investigation of Schiff base derivatives, which are crucial in various chemical syntheses and have significant applications in catalysis and materials science. This research underscores the importance of dibenzylamino derivatives in understanding molecular interactions and properties (Khalid et al., 2018).

Radiosynthesis Applications

In the field of radiopharmaceuticals, the compound has been used in the efficient radiosynthesis of fluorine-18 labeled beta-blockers, showcasing its role in developing diagnostic and therapeutic agents. The study demonstrated the synthesis of fluorinated derivatives of toliprolol, highlighting the compound's utility in creating radiotracers for PET imaging (Stephenson et al., 2008).

Mécanisme D'action

The mechanism of action for “(2R)-2-(Dibenzylamino)propan-1-ol” is not specified in the search results. Its use in scientific research suggests it may have diverse roles depending on the context.

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-(dibenzylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEFFKXJADVWJO-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553094 |

Source

|

| Record name | (2R)-2-(Dibenzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60479-64-3 |

Source

|

| Record name | (2R)-2-(Dibenzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)